(4-(Trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H9ClF3N. It is a derivative of benzylamine, where the benzyl group is substituted with a trifluoromethyl group at the para position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reduction of 4-(trifluoromethyl)benzaldehyde. One common method includes the following steps:
Reduction of 4-(trifluoromethyl)benzaldehyde: This is achieved using sodium borohydride (NaBH4) in methanol to produce 4-(trifluoromethyl)benzyl alcohol.
Conversion to 4-(trifluoromethyl)benzylamine: The benzyl alcohol is then converted to benzylamine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common .
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(trifluoromethyl)nitrobenzene.
Reduction: Formation of 4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
(4-(Trifluoromethyl)benzylamine: Similar structure but without the hydrochloride salt form.
(4-(Trifluoromethyl)phenyl)methylamine: Similar structure but with a different substitution pattern on the benzene ring
Uniqueness: (4-(Trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDIOEYMKVFUGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-99-2 | |
Record name | 4-(Trifluoromethyl)benzylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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